molecular formula C11H13N3O B159821 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 129117-13-1

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B159821
CAS RN: 129117-13-1
M. Wt: 203.24 g/mol
InChI Key: KLCKUJMHTNSQBS-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, also known as 4-ethoxyphenylpyrazolamine (EPP) is a heterocyclic amine that has been studied for its potential applications in various scientific fields. It is a versatile compound with a number of interesting properties, including its ability to act as an agonist of the muscarinic acetylcholine receptor, its ability to act as a competitive inhibitor of the enzyme acetylcholinesterase, and its potential use as an antioxidant.

Scientific Research Applications

Synthesis and Anti-cancer Activity

A notable application of pyrazole derivatives includes their synthesis for anti-cancer activities. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized under environmentally benign conditions, demonstrating promising anti-cancer activities. These compounds were synthesized through a facile, regioselective process, offering a simple, efficient route for creating potential therapeutic agents (Kaping, S., et al., 2016). Similarly, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, establishing a basis for further exploration in cancer treatment (Hassan, A. S., et al., 2014).

Material Science and Polymer Modification

In material science, pyrazole derivatives have been used to modify polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through radiation-induced synthesis. The modification with various amines, including pyrazole-based compounds, enhanced the hydrogels' swelling properties and thermal stability, indicating their potential for medical applications (Aly, H. M., et al., 2015).

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been highlighted, with synthesized compounds showing significant activity. This suggests their utility in developing new anti-inflammatory agents (Kaping, S., et al., 2016).

Heterocyclic Chemistry and Drug Design

Pyrazole derivatives have been extensively studied in heterocyclic chemistry for their potential in drug design. Various synthetic routes have been explored to create pyrazole-based compounds with diverse biological activities, including antimicrobial and radical scavenging effects. These studies underscore the versatility of pyrazole derivatives in medicinal chemistry and their potential as therapeutic agents (Martins, M., et al., 2013).

properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKUJMHTNSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374482
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129117-13-1
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129117-13-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A (21.1 g, 112 mmole) portion of p-ethoxy-benzoylacetonitrile from Part A hereinabove and hydrazine monohydrate (7.0 mL, 144 mmole) were combined in 95% ethanol (145 mL) and refluxed for two hours. After cooling, the solvent was evaporated under vacuum and the crystalline residue recrystallized from ethyl acetate (500 mL) to afford 16.14 g (71%) of the subtitled compound as fine white needles (m.p. 152°-156°). An analytical sample was prepared with a second recrystallization (m.p. 155°-157°). 1H NMR (DMSO d6, δ) 7.57 (d, 2H, J=9 Hz, o-phenyl), 6.93 (d, 2H, J=9 Hz, m-phenyl), 5.70 (bs, 1H, pyrazole N-H), 4.35 (bs, 2H, NH2), 4.03 (q, 2H, J=7 Hz), 1.34 (t, 3H, J=7 Hz); IR (mull) 3397, 3136, 1615; 1519, 1474 cm-1 ; UV (ethanol) λ-max(ε) 205(25000), 261(20500); MS m/e(rel. intens.) 203 (M+, 100), 175, (90), 146 (35); Analysis calc'd for C11H13N3O=C, 65.01; H, 6.45; N, 20.67; found=C, 64.73; H, 6.77; N, 20.59; TLC (silica, 15% MeOH/CHCl3) Rf=0.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
71%

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